5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Overview
Description
5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has garnered interest due to its potential biological activities This compound is part of the pyrrolopyridine family, which is known for its diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 5-methoxy-2-nitropyridine with ethyl cyanoacetate in the presence of a base can lead to the formation of the desired pyrrolo[2,3-b]pyridine ring system. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, potentially utilizing continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.
Reduction: 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-amine.
Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-1H-pyrrolo[2,3-b]pyridine
- 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxamide
Uniqueness
5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to the specific positioning of the methoxy and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable target for further research and development .
Properties
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c1-13-8-5-12-9-6(2-3-11-9)7(8)4-10/h2-3,5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJKKNJJBODMEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1C#N)C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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